molecular formula C8H10N2O2 B1524931 2-Ethyl-4-methylpyrimidine-5-carboxylic acid CAS No. 1239782-97-8

2-Ethyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1524931
CAS No.: 1239782-97-8
M. Wt: 166.18 g/mol
InChI Key: BBVREYZUQSMPTO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpyrimidine-5-carboxylic acid (: 1239782-97-8 ) is a high-purity organic compound with the molecular formula C8H10N2O2 , offered for research and development purposes. This molecule features a pyrimidine ring, a core structure of significant interest in medicinal chemistry and material science, substituted with ethyl and methyl groups and a carboxylic acid functionality . The carboxylic acid group on the pyrimidine ring makes it a versatile building block or intermediate for further chemical synthesis . While specific literature and patent data for this compound are currently limited , its structural features suggest potential for use in developing novel pharmaceutical candidates or other specialized chemicals. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules, such as esters . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-ethyl-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-7-9-4-6(8(11)12)5(2)10-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVREYZUQSMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-4-methylpyrimidine-5-carboxylic acid (CAS No. 1239782-97-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethyl group at the second position and a methyl group at the fourth position, along with a carboxylic acid functional group at the fifth position. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through multiple mechanisms, including induction of apoptosis and modulation of cell cycle progression.

Case Study:
In a study examining its effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.
  • Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Cell Membrane Disruption : The presence of the carboxylic acid group enhances its ability to penetrate microbial membranes, leading to cell lysis.

Research Findings

A variety of studies have been conducted to elucidate the biological effects of this compound:

  • Antimicrobial Studies : In one study published in Journal of Antimicrobial Chemotherapy, researchers reported that derivatives of pyrimidine compounds exhibited enhanced activity against resistant strains when modified with carboxylic acid functionalities .
  • Anticancer Studies : A review in Cancer Research highlighted that pyrimidine derivatives, including this compound, showed promise as novel agents in cancer therapy due to their ability to target multiple pathways involved in tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
2-Ethyl-4-methylpyrimidine-5-carboxylic acid C₈H₁₀N₂O₂ -COOH, -C₂H₅ (C2), -CH₃ (C4) 166.18 Intermediate in medicinal chemistry
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate C₉H₁₁ClN₂O₂ -COOEt, -Cl (C4), -CH₃ (C2) 214.65 Halogenated analog; potential electrophile
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid C₇H₉N₃O₂S -COOH, -NH₂ (C4), -S-C₂H₅ (C2) 215.23 Thioether functionality; bioactive scaffold
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate C₉H₉F₃N₂O₃ -COOEt, -OH (C2), -CF₃ (C4) 274.18 Electron-withdrawing CF₃ group; enhanced acidity
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ -COOEt, -NH-Bn (C2), -CH₃ (C4) 271.31 Amine-modified; peptide coupling candidate

Physicochemical Properties

  • Solubility: Pyrimidine carboxylic acids generally exhibit moderate solubility in polar solvents. For example, 4-ethyl-2-hydroxy-pyrimidine-5-carboxylic acid (C₆H₅ClN₂O₂) is soluble in water, ethanol, and chloroform .

Key Research Findings

  • Synthetic Methods : Parallel solution-phase synthesis (e.g., amidation of pyrimidine carboxylic acids with aliphatic amines) yields carboxamides in >80% purity, demonstrating scalability .
  • Structural-Activity Relationships (SAR): Amino and thioether modifications (e.g., ) enhance binding affinity in kinase inhibition assays, highlighting the importance of C2/C4 substituents .

Preparation Methods

Pyrimidine Ring Construction via Condensation Reactions

A common approach to prepare substituted pyrimidines involves condensation of cyanoacetamide derivatives with formamide or related reagents in the presence of acid halides and catalysts. For example, a related pyrimidine intermediate, 2-methyl-4-amino-5-cyanopyrimidine, is synthesized by condensation of a precursor compound with acetamidine hydrochloride under basic conditions using various bases such as sodium hydroxide, potassium hydroxide, or alkoxides in C1-C6 fatty alcohol solvents. Reaction conditions typically range from 0°C to 30°C over 1 to 30 hours, with molar ratios of reagents carefully controlled to optimize yield.

This method highlights the importance of base choice and solvent environment in achieving selective condensation and ring formation, which can be adapted for the synthesis of 2-ethyl-4-methylpyrimidine-5-carboxylic acid by appropriate substitution of starting materials.

Green Chemistry Approaches: Microwave and Mechanochemical Synthesis

Recent advances emphasize environmentally friendly and efficient synthetic methods for pyrimidine carboxylic acids and their esters. Techniques include:

  • Microwave-assisted synthesis that drastically reduces reaction times (3–30 minutes) and improves yields (80–96%) under mild conditions.
  • Mechanochemical methods such as mortar-pestle grinding to promote reactions without solvents.
  • Use of green solvents to minimize environmental impact.

These methods have been successfully applied to related pyrimidine-5-carboxylic acid derivatives, demonstrating potential for adaptation to this compound synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Reaction Time Advantages Limitations
Condensation with Acetamidine Cyanoacetamide + formamide derivatives + bases (NaOH, KOH, alkoxides), C1-C6 fatty alcohols, 0–30°C Not explicitly stated 1–30 hours Selective pyrimidine ring formation Longer reaction times
Radical Alkoxycarbonylation 5-Halopyrimidines + EtONa + EtOH + H2O2 + Acetic acid, mild heating Up to 48% (ethyl ester) Several hours High regioselectivity, fewer steps Moderate yields, requires halopyrimidines
Microwave & Mechanochemical Microwave irradiation or mortar-pestle grinding, green solvents 80–96% 3–30 minutes Fast, high yield, environmentally friendly May require specialized equipment

Summary of Research Findings

  • The condensation method is well-established for constructing substituted pyrimidine rings but may require optimization for specific substituents like ethyl and methyl groups at the 2- and 4-positions, respectively.
  • Radical alkoxycarbonylation offers a streamlined route to introduce carboxylic acid functionality at the 5-position with good regioselectivity and practical scalability.
  • Green chemistry approaches significantly enhance reaction efficiency and sustainability, with microwave-assisted synthesis providing rapid and high-yielding transformations.
  • Choice of base, solvent, and reaction conditions critically influences product yield and purity in all methods.

Q & A

Q. How can researchers optimize synthetic routes for 2-ethyl-4-methylpyrimidine-5-carboxylic acid while minimizing side-product formation?

Methodological Answer: Synthetic optimization involves:

  • Multi-step pathways : Utilize ethyl ester precursors (e.g., ethyl 2-amino-4-methylpyrimidine-5-carboxylate) followed by controlled hydrolysis under mild acidic conditions to preserve the pyrimidine ring .
  • Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates to avoid over-reduction .
  • Reaction monitoring : Employ HPLC or LC-MS to track intermediate purity and adjust reaction parameters (temperature, solvent polarity) in real time .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers of pyrimidine derivatives like this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR resolves ethyl/methyl group proximity via coupling patterns (e.g., δ 1.2–1.4 ppm for ethyl CH3_3, δ 2.5 ppm for C4-CH3_3) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) confirm functional group retention .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H]+^+ at m/z 195.087 for the target compound) from isomers .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enzyme inhibition activity of this compound across different studies?

Methodological Answer:

  • Assay standardization : Normalize enzyme concentrations (e.g., 10 nM acetylcholinesterase) and buffer conditions (pH 7.4) to reduce variability .
  • Control experiments : Include known inhibitors (e.g., donepezil) to validate assay sensitivity and rule out nonspecific binding .
  • Structural analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with homologous enzymes (e.g., human vs. bacterial targets) .

Key Finding : Discrepancies in IC50_{50} values (e.g., 2.5 μM vs. 15 μM) may arise from differences in enzyme isoforms or protonation states of the carboxylic acid group under varying pH .

Q. What computational strategies are recommended for predicting the solubility and bioavailability of this compound?

Methodological Answer:

  • QSAR modeling : Train models on pyrimidine derivatives with logP < 2.5 and polar surface area > 80 Ų to predict solubility .
  • Molecular dynamics (MD) : Simulate solvation free energy in explicit water to assess thermodynamic solubility limits .
  • In silico ADMET : Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell model) and efflux ratios .

Q. How can researchers address low yields in coupling reactions involving this compound and aryl halides?

Methodological Answer:

  • Protecting groups : Temporarily protect the carboxylic acid as a tert-butyl ester to reduce steric hindrance during Suzuki-Miyaura couplings .
  • Ligand screening : Test bidentate ligands (e.g., XPhos) to enhance Pd-catalyzed cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction times from 24h to 2h at 120°C to suppress decomposition .

Q. What strategies are effective for tuning the compound’s biological activity through functional group modifications?

Methodological Answer:

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to enhance metabolic stability while retaining H-bonding capacity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at C4 to increase binding affinity to kinase targets .

Case Study : Replacing the ethyl group with cyclopropyl (logP reduction from 1.8 to 1.2) improved antibacterial activity by 3-fold .

Q. How should researchers handle discrepancies in reported toxicity profiles of pyrimidine derivatives?

Methodological Answer:

  • Dose-response studies : Conduct acute toxicity assays (OECD 423) across multiple cell lines (e.g., HEK293, HepG2) to identify organ-specific risks .
  • Metabolite profiling : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) formed during hepatic metabolism .

Key Data : LD50_{50} values vary by administration route (oral vs. intravenous), emphasizing the need for route-specific safety assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-4-methylpyrimidine-5-carboxylic acid
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2-Ethyl-4-methylpyrimidine-5-carboxylic acid

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